molecular formula C9H11IN2O3S B14832915 N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide

Cat. No.: B14832915
M. Wt: 354.17 g/mol
InChI Key: HWDWGWFYBIREQC-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H11IN2O3S

Molecular Weight

354.17 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-iodopyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H11IN2O3S/c1-16(13,14)12-7-4-5-11-9(10)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

HWDWGWFYBIREQC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=NC=C1)I)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide can be achieved through several synthetic routes. One notable method involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under palladium and copper catalysis. This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitated by the presence of 2-aminoethanol as a base . The combination of palladium on carbon (Pd/C) and copper catalysts allows for the formation of C-C and C-N bonds, leading to the direct synthesis of 2-substituted-7-azaindole derivatives .

Chemical Reactions Analysis

N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit sirtuins, a class of proteins involved in cellular regulation . The inhibition of sirtuins can affect various cellular pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

N-(3-Cyclopropoxy-2-iodopyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropoxy group and its potential for diverse chemical transformations and applications.

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